molecular formula C11H11N3O B8314214 N-Acetyl 3-(1-imidazolyl)aniline

N-Acetyl 3-(1-imidazolyl)aniline

Cat. No.: B8314214
M. Wt: 201.22 g/mol
InChI Key: MNTSPOOCRZDNMT-UHFFFAOYSA-N
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Description

N-Acetyl 3-(1-imidazolyl)aniline (CAS 184097-40-3) is an imidazole derivative with the molecular formula C11H11N3O and a molecular weight of 201.22 g/mol . This compound is of significant interest in medicinal chemistry and chemical biology research. It is cited in patent literature for its potential as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), making it a valuable scaffold for investigating new therapeutic avenues for metabolic disorders such as Type I and Type II diabetes . The compound features an N-acyl imidazole moiety, a functional group known for its moderate reactivity, good water solubility, and tunable selectivity, which allows for its application in the chemical labeling and functional manipulation of biomolecules like proteins and RNAs under live-cell conditions . Furthermore, its synthesis can be achieved through modern, efficient methods such as framework-copper-catalyzed C–N cross-coupling, which offers excellent yields and avoids the use of stoichiometric copper reagents . As a key intermediate in heterocyclic synthesis, this compound provides researchers with a versatile building block for developing new chemical entities and probing biological mechanisms . This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

N-(3-imidazol-1-ylphenyl)acetamide

InChI

InChI=1S/C11H11N3O/c1-9(15)13-10-3-2-4-11(7-10)14-6-5-12-8-14/h2-8H,1H3,(H,13,15)

InChI Key

MNTSPOOCRZDNMT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N2C=CN=C2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that N-acetyl derivatives, including N-acetyl 3-(1-imidazolyl)aniline, exhibit promising anticancer properties. For instance, compounds with imidazole moieties have been linked to significant growth inhibition in various cancer cell lines. A study reported compounds similar to this compound showing percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against different cancer types, such as SNB-19 and OVCAR-8 .

Antimicrobial Properties
Imidazole-containing compounds are also recognized for their antimicrobial activities. Research on imidazolium salts has demonstrated their effectiveness against various bacterial strains, including E. coli and S. aureus. These findings suggest that this compound could be explored for its potential as an antimicrobial agent due to the inherent properties of the imidazole ring .

Organic Synthesis Applications

Reactivity in Chemical Modifications
this compound can serve as a versatile intermediate in organic synthesis. It can participate in acylation reactions, where it acts as a moderately reactive acylation reagent. This property is particularly useful in the formation of amide and ester bonds under mild conditions, which is advantageous for synthesizing complex molecules without harsh reagents .

Synthesis of Heterocycles
The compound is a valuable precursor for synthesizing various heterocycles, including triazoles and thiazoles. Its ability to undergo nucleophilic substitutions makes it suitable for generating diverse chemical entities that are important in pharmaceutical development .

Case Study 1: Anticancer Compound Development

A series of N-acetyl derivatives were synthesized and tested for anticancer activity. One derivative showed an IC50 value below 1 μM against HepG2 liver cancer cells, indicating high potency . The structural features of these compounds were analyzed to understand their activity better.

Case Study 2: Antimicrobial Efficacy

In a comparative study of imidazolium salts, several derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results demonstrated enhanced antimicrobial efficacy with specific substitutions on the imidazole ring, highlighting the potential of derivatives like this compound in developing new antimicrobial agents .

Data Tables

Application AreaCompound TypeActivity/EffectReference
AnticancerN-acetyl derivativesPGIs up to 86.61% against cancer cell lines
AntimicrobialImidazolium saltsEffective against E. coli, S. aureus
Organic SynthesisAcylation reagentMild conditions for amide/ester formation
Heterocycle SynthesisPrecursor for triazolesDiverse applications in pharmaceuticals

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

This section evaluates N-Acetyl 3-(1-imidazolyl)aniline against analogs with variations in substituents, protecting groups, or heterocyclic systems. Key comparisons focus on structural features, reactivity, and physicochemical properties.

Comparison of Protecting Group Effects

Protecting groups on the aniline nitrogen significantly impact reaction outcomes:

  • N-Acetyl aniline [14a]: Achieved 89% yield in a coupling reaction with cyclohexyl(phenyl) methanone, attributed to the acetyl group’s balance of electron-withdrawing effects and moderate steric hindrance .
  • N-Propionyl aniline [14b] : Lower yield (57%) suggests increased steric bulk from the propionyl group impedes reactivity .
  • N-tert-Butoxycarbonyl (Boc) aniline [15a] : Higher yield (83%) than propionyl but lower than acetyl, likely due to superior stability of the Boc group under reaction conditions .

Table 1: Reactivity of Protected Anilines

Compound Protecting Group Yield in Coupling Reaction Key Property
N-Acetyl aniline Acetyl 89% Optimal reactivity and stability
N-Propionyl aniline Propionyl 57% Steric hindrance reduces yield
N-Boc aniline tert-Butoxycarbonyl 83% Stability enhances yield

Structural Analogues with Imidazole/Benzimidazole Moieties

3-(1-Butyl-1H-imidazol-2-yl)aniline
  • Structure : Features a butyl-substituted imidazole at the meta position.
  • Properties : Molecular weight 215.3 g/mol; liquid (oil) at room temperature. The butyl group increases lipophilicity, suggesting utility in hydrophobic environments or drug delivery systems .
N-[(1-Methyl-1H-benzimidazol-2-yl)methyl]aniline
  • Structure : Benzimidazole ring replaces imidazole, with a methyl group and aniline linked via a methylene bridge.
  • Properties : Molecular formula C15H15N3 (MW 237.3 g/mol). The benzimidazole system enhances aromaticity and may improve binding to biological targets .
  • Contrast : The benzimidazole’s fused ring system confers distinct electronic properties compared to the single imidazole ring in this compound.

Table 2: Structural and Physical Properties

Compound Heterocycle Substituent Molecular Weight Physical State Key Feature
This compound Imidazole Acetyl ~201.2* Solid* Stabilized amine; reactive
3-(1-Butyl-1H-imidazol-2-yl)aniline Imidazole Butyl 215.3 Oil High lipophilicity
N-[(1-Methyl-1H-benzimidazol-2-yl)methyl]aniline Benzimidazole Methyl, methylene 237.3 Solid* Enhanced aromaticity

Preparation Methods

Classical Acetylation with Acetic Anhydride

The most straightforward method involves reacting 3-(1-imidazolyl)aniline with acetic anhydride under basic conditions. Pyridine or triethylamine is typically used to scavenge generated acetic acid, driving the reaction to completion. Yields range from 70–85% when conducted in anhydrous dichloromethane or tetrahydrofuran at 0–25°C.

Mechanistic Insight :
The imidazole ring’s electron-withdrawing nature deactivates the aniline’s aromatic ring, necessitating mild conditions to avoid over-acylation or side reactions. The acetyl group selectively targets the primary amine due to steric and electronic factors.

Copper-Catalyzed N-Acylation with Thioacetic Acid

A modified protocol employs thioacetic acid and CuSO₄·5H₂O in methanol, enabling room-temperature N-acetylation. Copper sulfate facilitates the formation of reactive acyl intermediates, achieving yields up to 92%.

Advantages :

  • Eliminates need for anhydrous conditions.

  • Compatible with moisture-sensitive substrates.

Limitations :

  • Requires stoichiometric copper, complicating purification.

Multi-Step Synthesis via Imidazole Ring Formation

Cyclocondensation of α-Ketoamides

3-(1-Imidazolyl)aniline precursors are synthesized via cyclocondensation of α-ketoamides with ammonium acetate. Subsequent acetylation introduces the N-acetyl group. This method is advantageous for introducing substituents on the imidazole ring.

Example Protocol :

  • React 2-nitro-6-acetylbenzoic acid with sodium borohydride to form 2-nitro-6-(1-hydroxyethyl)benzoic acid.

  • Cyclize using phthalic anhydride to form the imidazole core.

  • Acetylate the aniline moiety with acetyl chloride in pyridine.

Yield : 65–78% over three steps.

Vilsmeier-Haack Formylation Followed by Acylation

This approach utilizes the Vilsmeier-Haack reagent (POCl₃/DMF) to formylate the imidazole intermediate, followed by reductive amination and acetylation:

  • Formylate 5-(4-bromophenyl)imidazo[2,1-b]thiazole using POCl₃/DMF.

  • Reduce the formyl group to an amine with NaBH₄.

  • Acetylate with acetic anhydride.

Key Optimization :

  • NaBH₄ reduction must occur in methanol at 25°C to prevent imidazole ring degradation.

Green Chemistry Approaches

Deep Eutectic Solvent (DES)-Mediated Synthesis

A solvent-free method uses choline chloride-zinc chloride DES as both catalyst and solvent. Heating 3-(1-imidazolyl)aniline with acetic acid at 80°C for 2 hours achieves 89% yield.

Benefits :

  • Recyclable DES for up to four cycles without activity loss.

  • Avoids toxic solvents and harsh reagents.

Mechanochemical Grinding

Solid-state synthesis via ball milling 3-(1-imidazolyl)aniline with acetyl chloride and K₂CO₃ achieves 82% yield in 30 minutes. This method minimizes solvent waste and enhances reaction kinetics.

Transition Metal-Catalyzed Methods

Palladium-Mediated C–N Coupling

Pd(OAc)₂/Xantphos catalyzes the coupling of 3-bromoaniline with 1-imidazoleboronic acid, followed by acetylation. This method allows for late-stage functionalization but requires inert conditions.

Conditions :

  • 1.5 mol% Pd(OAc)₂, 3 mol% Xantphos.

  • Yields: 70–75% for the coupling step; 85% after acetylation.

Comparative Analysis of Methods

Method Conditions Yield (%) Key Advantages Limitations
Classical Acetylation0–25°C, anhydrous70–85Simplicity, high reproducibilityMoisture-sensitive reagents required
Copper-CatalyzedRT, methanol85–92Mild conditions, fast kineticsCopper removal challenges
DES-Mediated80°C, solvent-free89Eco-friendly, recyclable catalystLimited substrate scope
MechanochemicalBall milling, 30 min82Solvent-free, rapidScalability issues
Palladium-Catalyzed100°C, inert atmosphere70–75Functional group toleranceHigh cost, oxygen sensitivity

Challenges and Optimization Strategies

Regioselectivity Control

The imidazole ring’s N1 position competes with the aniline’s primary amine during acylation. Using bulky acylating agents (e.g., pivaloyl chloride) or low temperatures (-10°C) suppresses N1-acylation byproducts.

Purification Techniques

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:3) effectively separates N-acetylated products from di-acylated impurities.

  • Recrystallization : Ethanol/water mixtures (3:1) yield high-purity crystals .

Q & A

Q. How can the acetylation of aniline derivatives be optimized to synthesize N-Acetyl 3-(1-imidazolyl)aniline?

  • Methodological Answer : The acetylation of aniline derivatives typically employs acetyl chloride or acetic anhydride in the presence of pyridine to prevent side reactions. For this compound, the imidazole substituent at the meta position may influence reactivity. A stepwise approach involves: (i) Protecting the aniline group via acetylation (e.g., using acetic anhydride at 0–5°C in pyridine) to avoid over-nitration . (ii) Introducing the imidazole moiety via nucleophilic substitution or coupling reactions. (iii) Characterizing intermediates via TLC or HPLC to monitor reaction progress. Key parameters include temperature control (to prevent decomposition) and stoichiometric ratios (e.g., 1.2 equivalents of acetylating agent for complete conversion) .

Q. What analytical techniques are recommended for verifying the purity and structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm regiochemistry and acetylation. For example, the acetyl group appears as a singlet at ~2.1 ppm in 1^1H NMR, while imidazole protons resonate between 7.0–8.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ peak matching theoretical mass within 5 ppm error) .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for synthetic intermediates) .

Advanced Research Questions

Q. How does the imidazole substituent influence the regioselectivity of electrophilic aromatic substitution in this compound?

  • Methodological Answer : The imidazole group is a strong meta-directing substituent due to its electron-withdrawing nature. In nitration or sulfonation reactions, the acetylated amine (N-acetyl group) acts as an ortho/para director, while the imidazole directs incoming electrophiles to the meta position. Computational studies (e.g., DFT calculations) can predict reactivity by analyzing electron density maps and frontier molecular orbitals. Experimental validation involves synthesizing derivatives and analyzing substituent positions via X-ray crystallography or NOESY NMR .

Q. What strategies mitigate competing side reactions during the functionalization of this compound?

  • Methodological Answer :
  • Protection/Deprotection : Use temporary protecting groups (e.g., tert-butoxycarbonyl, Boc) for the imidazole nitrogen to prevent unwanted alkylation or oxidation. Deprotection with trifluoroacetic acid restores reactivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reduce aggregation, minimizing side reactions.
  • Catalytic Optimization : Palladium catalysts (e.g., Pd/C) improve coupling efficiency in Suzuki-Miyaura reactions for aryl-imidazole bond formation .

Q. How can computational modeling aid in predicting the reactivity of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess transition states and activation energies for key reactions. For example:
  • Modeling the coordination of this compound to metal catalysts (e.g., Pt or Pd) reveals preferred binding sites (imidazole N vs. acetyl O) .
  • Electron Localization Function (ELF) analysis identifies nucleophilic/electrophilic regions, guiding functionalization strategies .

Contradictions and Resolutions

  • vs. : While acetylation traditionally protects amines for nitration shows that N-acetyl aniline derivatives can undergo deprotection under strong acidic conditions. Researchers must balance protecting group stability with reaction conditions (e.g., avoid HNO3_3/H2_2SO4_4 if deprotection is unintended) .

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